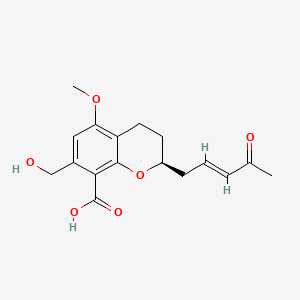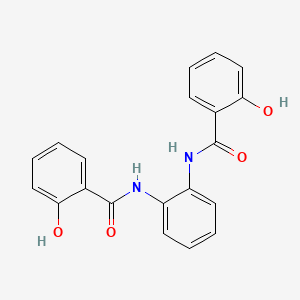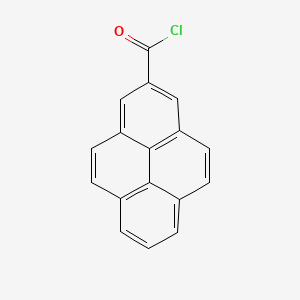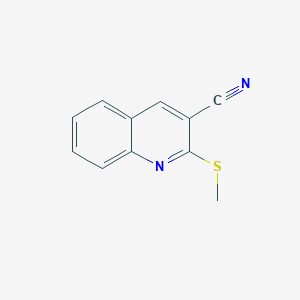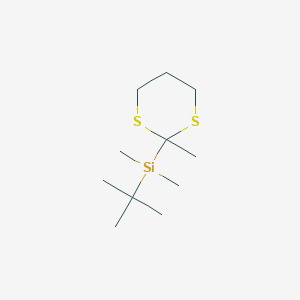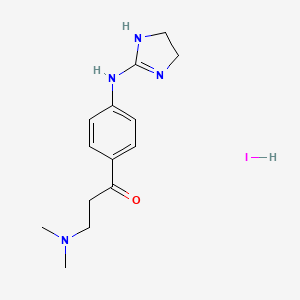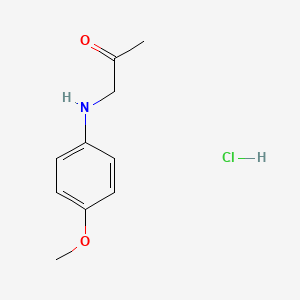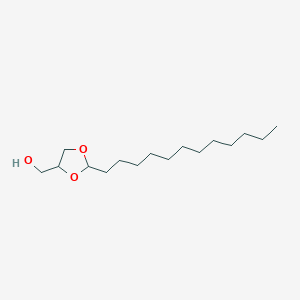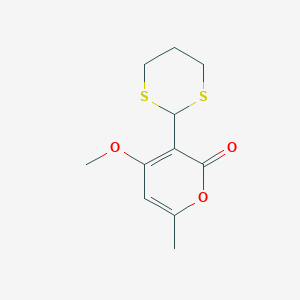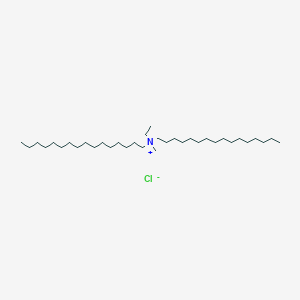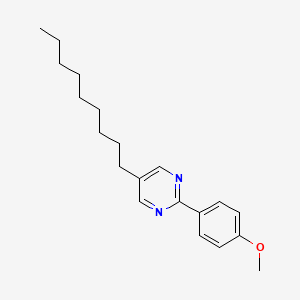
2-(4-Methoxyphenyl)-5-nonylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a methoxyphenyl group at the 2-position and a nonyl group at the 5-position of the pyrimidine ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-nonylpyrimidine typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzaldehyde with nonylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-5-nonylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-5-nonylpyrimidine.
Reduction: Formation of 2-(4-Methoxyphenyl)-5-nonyl-1,2-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-nonylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-nonylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, while the nonyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-5-nonyl-1,2-dihydropyrimidine
- 2-(4-Hydroxyphenyl)-5-nonylpyrimidine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(4-Methoxyphenyl)-5-nonylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The combination of the methoxyphenyl and nonyl groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
99895-84-8 |
|---|---|
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C20H28N2O/c1-3-4-5-6-7-8-9-10-17-15-21-20(22-16-17)18-11-13-19(23-2)14-12-18/h11-16H,3-10H2,1-2H3 |
Clave InChI |
CLLQLHCWZVQLNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


